7-Amino-2-phenylisoindolin-1-one
Description
7-Amino-2-phenylisoindolin-1-one is a heterocyclic compound featuring an isoindolinone core substituted with an amino group at the 7-position and a phenyl group at the 2-position. The amino group enhances polarity and hydrogen-bonding capacity, while the phenyl substituent introduces steric bulk and aromatic interactions, which may influence biological activity or material properties .
Properties
Molecular Formula |
C14H12N2O |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
7-amino-2-phenyl-3H-isoindol-1-one |
InChI |
InChI=1S/C14H12N2O/c15-12-8-4-5-10-9-16(14(17)13(10)12)11-6-2-1-3-7-11/h1-8H,9,15H2 |
InChI Key |
JHOVFZZISATGCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC=C2)N)C(=O)N1C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Properties
The table below summarizes key structural features and molecular properties of 7-Amino-2-phenylisoindolin-1-one and related compounds:
*Note: The molecular formula and weight for this compound are inferred based on structural analogs.
Key Observations:
- Substituent Effects: Amino Group (7-NH₂): Enhances solubility and reactivity due to electron-donating effects. Present in this compound, 7-Amino-4-chloroisoindolin-1-one, and 7-Amino-1-isoindolinone . Phenyl Group (2-Ph): Unique to the target compound, this substituent increases lipophilicity and may improve binding to aromatic receptors or enhance material stability.
- Core Structure Differences: Isoindolinone vs. Indolinone: Isoindolinones (fused bicyclic system) exhibit greater planarity compared to indolinones (single-ring system), affecting π-π stacking interactions and solubility . Isobenzofuranone vs. Isoindolinone: Compounds like 7-Aminoisobenzofuran-1(3H)-one () replace nitrogen with oxygen, altering hydrogen-bonding and electronic profiles.
Physicochemical and Functional Comparisons
Solubility and Polarity:
- The amino group in this compound increases polarity compared to non-amino analogs like 7-Methoxyisoindolin-1-one. However, the phenyl group may counterbalance this by enhancing hydrophobicity.
- Halogenated analogs (e.g., 7-Amino-4-chloroisoindolin-1-one) show reduced solubility due to chlorine’s electron-withdrawing nature .
Reactivity:
- The amino group at position 7 makes the compound susceptible to electrophilic substitution reactions, whereas the phenyl group at position 2 may sterically hinder certain reactions.
- Methoxy or fluorine substituents (e.g., in 7-Methoxyisoindolin-1-one or 7-Fluoro-1,3,3-trimethylindolin-2-one) direct electronic effects differently, influencing regioselectivity in synthetic modifications .
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